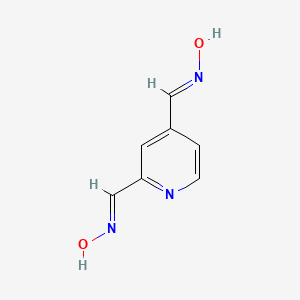
2,4-Pyridinedialdoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyridinedialdoxime typically involves the reaction of pyridine-2,4-dicarboxaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
[ \text{Pyridine-2,4-dicarboxaldehyde} + 2 \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + 2 \text{Water} + 2 \text{Sodium chloride} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves precise control of temperature, pH, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,4-Pyridinedialdoxime undergoes various chemical reactions, including:
Oxidation: The aldoxime groups can be oxidized to form nitrile oxides.
Reduction: The aldoxime groups can be reduced to form primary amines.
Substitution: The hydrogen atoms in the aldoxime groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the substituent introduced.
科学的研究の応用
2,4-Pyridinedialdoxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential as an antidote for organophosphate poisoning due to its ability to reactivate acetylcholinesterase.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in the treatment of neurodegenerative diseases.
Industry: It is used in the synthesis of various industrial chemicals and as a stabilizer in certain formulations.
作用機序
The primary mechanism of action of 2,4-Pyridinedialdoxime involves its interaction with acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. In cases of organophosphate poisoning, acetylcholinesterase is inhibited, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme, thereby restoring normal enzyme function.
類似化合物との比較
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning. It has a similar mechanism of action but differs in its chemical structure.
Obidoxime: A bis-pyridinium oxime with higher efficacy in reactivating acetylcholinesterase compared to pralidoxime.
Asoxime chloride: Another oxime compound used in the treatment of organophosphate poisoning.
Uniqueness: 2,4-Pyridinedialdoxime is unique due to its specific structure, which allows it to effectively interact with acetylcholinesterase and other biological targets
特性
CAS番号 |
22866-50-8 |
|---|---|
分子式 |
C7H7N3O2 |
分子量 |
165.15 g/mol |
IUPAC名 |
N-[[2-(hydroxyiminomethyl)pyridin-4-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C7H7N3O2/c11-9-4-6-1-2-8-7(3-6)5-10-12/h1-5,11-12H |
InChIキー |
QEBAKUDDWKSFCV-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1C=NO)C=NO |
正規SMILES |
C1=CN=C(C=C1C=NO)C=NO |
同義語 |
2,4-Bis[(hydroxyimino)methyl]pyridine; 2,4-Pyridinedialdoxime; 2,4-Pyridinedicarboxaldehyde dioxime; 4-PyridinedialdoxiMe; (1E,1,E)-2-((E)-(hydroxyimino)methyl)isonicotinaldehyde oxime |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


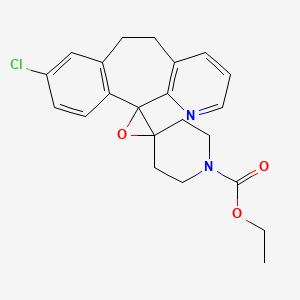
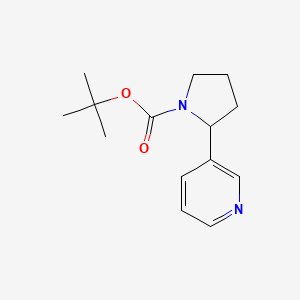
![2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B563894.png)

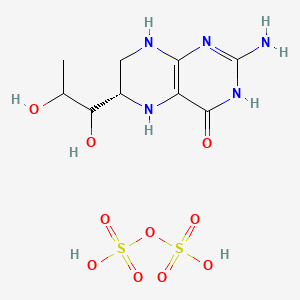
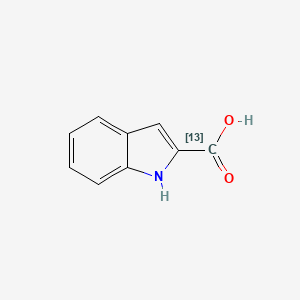
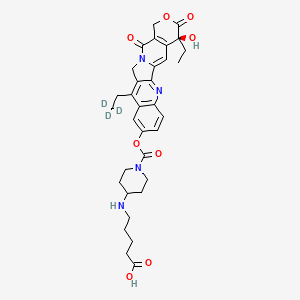
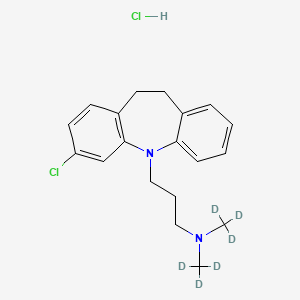
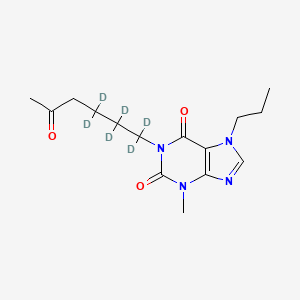
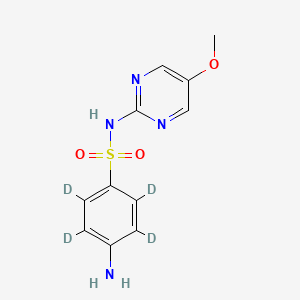
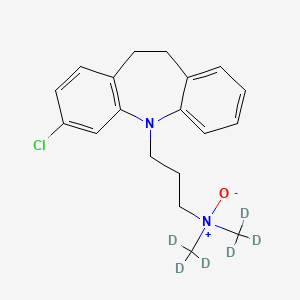
![4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B563911.png)

